3-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazole
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Overview
Description
3-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of methoxy groups on the phenyl rings and a thiophene ring attached to the pyrazole core. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazole typically involves a multi-step process. One common method includes the following steps:
Preparation of Chalcone Intermediate: The chalcone intermediate is synthesized by the condensation of 4-methoxybenzaldehyde and 3,4-dimethoxyacetophenone in the presence of a base such as sodium hydroxide.
Cyclization Reaction: The chalcone intermediate undergoes cyclization with hydrazine hydrate to form the pyrazoline ring.
Thiophene Substitution:
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Substitution: The methoxy groups on the phenyl rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazole is not fully understood. it is believed to interact with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.
(3,4-Dimethoxyphenyl)acetonitrile: Used in the synthesis of various organic compounds.
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: A chalcone-salicylate hybrid compound with potential anticancer activity.
Uniqueness
3-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazole is unique due to its combination of methoxy-substituted phenyl rings, a pyrazole core, and a thiophene ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
[5-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-27-17-9-6-15(7-10-17)19-14-18(16-8-11-20(28-2)21(13-16)29-3)24-25(19)23(26)22-5-4-12-30-22/h4-13,19H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQXTGXJFDJQDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC=CS3)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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